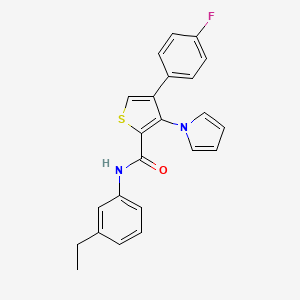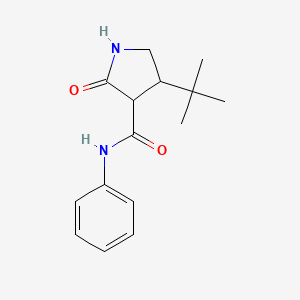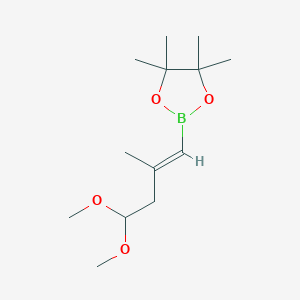
N-(6-((4-oxo-4-((piridin-4-ilmetil)amino)butil)tio)piridazin-3-il)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los compuestos con estructuras similares presentan propiedades antivirales. Por ejemplo, los derivados de indol, que comparten algunas similitudes estructurales, han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Esto sugiere que nuestro compuesto podría explorarse para su eficacia contra los virus de ARN y ADN, lo que podría contribuir al desarrollo de nuevos medicamentos antivirales.
Propiedades anti-VIH
El andamiaje de indol, que está algo relacionado con la estructura central de nuestro compuesto, se ha utilizado en la síntesis de agentes anti-VIH. Estos agentes han demostrado actividad contra las cepas del VIH-1 y el VIH-2 en células infectadas . Por lo tanto, el compuesto podría investigarse por su potencial para inhibir la replicación del VIH.
Aplicaciones anticancerígenas
Muchos compuestos heterocíclicos, incluidos los que tienen anillos de piridina e indol, se ha descubierto que poseen actividades anticancerígenas. Pueden unirse con alta afinidad a múltiples receptores, lo cual es crucial en el desarrollo de terapias contra el cáncer . El compuesto podría estudiarse por su capacidad para dirigirse a líneas celulares o vías específicas del cáncer.
Efectos antiinflamatorios
Los derivados de indol son conocidos por sus propiedades antiinflamatorias. Dadas las características estructurales de nuestro compuesto, también puede servir como un compuesto líder en el diseño de nuevos medicamentos antiinflamatorios .
Potencial antimicrobiano y antituberculoso
La presencia de anillos de piridina e indol en la estructura de un compuesto se ha asociado con actividades antimicrobianas y antituberculosas. La investigación sobre nuestro compuesto podría descubrir nuevos tratamientos para infecciones bacterianas, incluidas las cepas resistentes a los medicamentos .
Actividad antidiabética
Los derivados de indol se han explorado por sus efectos antidiabéticos. El compuesto en cuestión, debido a su complejidad estructural, podría interactuar con objetivos biológicos involucrados en el metabolismo de la glucosa, ofreciendo una nueva vía para el tratamiento de la diabetes .
Propiedades antimaláricas
Los compuestos con núcleos de indol han mostrado promesa como agentes antimaláricos. El compuesto podría sintetizarse en varios andamiajes para analizar las actividades farmacológicas contra la malaria .
Actividad anticolinesterasa
Los derivados de indol también se han investigado por su actividad anticolinesterasa, lo cual es importante en el tratamiento de enfermedades neurodegenerativas como el Alzheimer. El compuesto podría ser valioso en la búsqueda de nuevos agentes terapéuticos para tales afecciones .
Propiedades
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-4-ylmethylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-17(21-13-14-7-9-20-10-8-14)4-2-12-28-18-6-5-16(23-24-18)22-19(26)15-3-1-11-27-15/h1,3,5-11H,2,4,12-13H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZWWWWKYBXVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
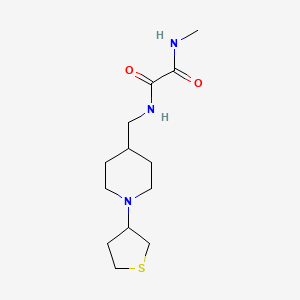

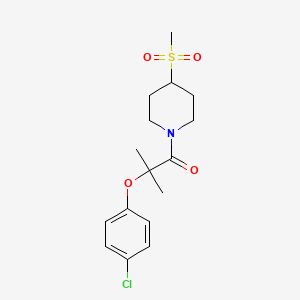
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)
![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)
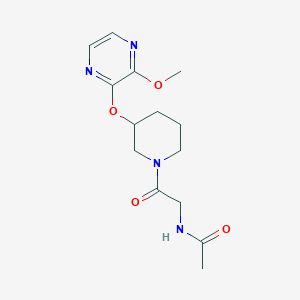
![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)
![2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2580306.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2580309.png)
